3-Ethynyl-5-(trifluoromethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5F3O2 |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-ethynyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H5F3O2/c1-2-6-3-7(9(14)15)5-8(4-6)10(11,12)13/h1,3-5H,(H,14,15) |
InChI Key |
GKWHSPIZHNPYNO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design
Retrosynthetic Analysis and Key Synthetic Disconnections for 3-Ethynyl-5-(trifluoromethyl)benzoic Acid
A retrosynthetic analysis of this compound reveals several key disconnections that simplify the target molecule into more readily available starting materials. The primary disconnections involve the carbon-carbon bond of the ethynyl (B1212043) group, the carbon-fluorine bonds of the trifluoromethyl group, and the carbon-carbon bond of the carboxylic acid group.
The most logical disconnections are at the ethynyl and trifluoromethyl groups, as numerous methods exist for their introduction onto an aromatic ring. The carboxylic acid group can be envisioned as arising from the oxidation of a methyl group, hydrolysis of a nitrile, or carboxylation of an organometallic species.
A plausible retrosynthetic pathway is outlined below:

This analysis suggests that a key intermediate would be a 3,5-dihalo-substituted benzoic acid derivative, which allows for sequential and site-selective functionalization.
Convergent and Linear Synthetic Approaches
Both linear and convergent strategies can be devised for the synthesis of this compound. A linear approach would involve the sequential modification of a single starting material, while a convergent approach would involve the synthesis of separate fragments that are later combined.
A common linear approach would commence with a 3,5-disubstituted benzene (B151609) derivative and proceed with the stepwise introduction of the ethynyl, trifluoromethyl, and carboxyl functionalities.
The introduction of the ethynyl group is frequently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent method. bepls.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. bepls.com
In the context of synthesizing this compound, a key step would involve the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene (B32187), with a suitably functionalized aromatic halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.netrsc.org
Table 1: Key Features of the Sonogashira Coupling Reaction
| Feature | Description |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |
| Co-catalyst | Copper(I) salt (e.g., CuI) |
| Alkyne Source | Terminal alkyne (e.g., trimethylsilylacetylene) |
| Aryl/Vinyl Halide | R-X (X = I, Br, Cl, OTf) |
| Base | Amine base (e.g., triethylamine, diisopropylamine) |
Following the coupling reaction, the protecting group on the alkyne (e.g., trimethylsilyl) can be removed under mild conditions to yield the terminal alkyne.
The trifluoromethyl group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. ontosight.ai Various methods have been developed for the introduction of the trifluoromethyl group onto aromatic rings.
One common strategy involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na). acs.org These reagents can participate in copper-mediated or palladium-catalyzed cross-coupling reactions with aryl halides.
Recent advancements have also led to the development of radical trifluoromethylation methods, which offer alternative pathways for introducing the CF₃ group. The choice of trifluoromethylation method often depends on the substrate and the desired reaction conditions.
The carboxylic acid functional group can be introduced at various stages of the synthesis. Several reliable methods are available for this transformation:
Carboxylation of Grignard Reagents : This classic method involves the reaction of an aryl Grignard reagent (formed from an aryl halide) with carbon dioxide, followed by acidic workup. jove.comlibretexts.org This approach is effective for converting aryl halides into their corresponding carboxylic acids. chemistrysteps.com
Hydrolysis of Nitriles : An aryl nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org The nitrile itself can be introduced via nucleophilic substitution of an aryl halide with a cyanide salt.
Oxidation of a Methyl Group : If the synthesis starts with a toluene (B28343) derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Functional group interconversions may also be necessary to facilitate certain reactions or to arrive at the final product. For example, an ester group can be hydrolyzed to a carboxylic acid in the final step of the synthesis.
The synthesis of this compound relies on the selective functionalization of the aromatic ring. Starting with a 1,3,5-trisubstituted benzene derivative can provide the necessary regiochemical control. For instance, starting with 3,5-dibromobenzoic acid would allow for the sequential and selective introduction of the ethynyl and trifluoromethyl groups via palladium-catalyzed cross-coupling reactions. The different reactivities of the bromine atoms could potentially be exploited for selective functionalization.
Advanced Synthetic Techniques and Catalytic Systems
Modern synthetic organic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of complex molecules like this compound.
Flow Chemistry : Performing reactions in a continuous flow system can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions that are exothermic or involve hazardous reagents.
Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction rates and improve yields for certain transformations, including cross-coupling reactions.
Advanced Catalysts : The development of new and more efficient palladium catalysts and ligands continues to improve the scope and efficiency of cross-coupling reactions like the Sonogashira coupling, allowing for reactions to be carried out under milder conditions and with lower catalyst loadings.
By leveraging these advanced techniques, the synthesis of this compound can be optimized for efficiency, safety, and scalability.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira variants, other C-C bond formations)
The most prominent and efficient method for constructing the carbon-carbon bond between the aromatic ring and the ethynyl group is the Sonogashira cross-coupling reaction. wikipedia.org This reaction provides a direct and high-yielding pathway to form C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. bepls.comlibretexts.org
The strategic route for synthesizing this compound via a Sonogashira coupling typically begins with a halogenated precursor, such as 3-bromo-5-(trifluoromethyl)benzoic acid or 3-iodo-5-(trifluoromethyl)benzoic acid. The choice of the halide is significant, as the reactivity generally follows the order I > Br > Cl. The reaction is catalyzed by a palladium(0) complex, often generated in situ, and co-catalyzed by a copper(I) salt, typically copper(I) iodide (CuI). bepls.com
A common alkyne partner for this reaction is a protected form of acetylene, such as trimethylsilylacetylene (TMSA). Using a protected alkyne prevents side reactions and self-coupling. Following the successful coupling, the trimethylsilyl (B98337) (TMS) protecting group is easily removed under mild conditions, for instance, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol (B129727), to yield the terminal alkyne. researchgate.netscielo.br
Sonogashira Coupling: Reaction of 3-bromo-5-(trifluoromethyl)benzoic acid with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Deprotection: Removal of the TMS group to afford the final product, this compound.
The reaction conditions are crucial for achieving high yields. Key components and their typical roles are detailed in the table below.
| Component | Example(s) | Typical Role | Reference |
|---|---|---|---|
| Aryl Halide | 3-Bromo-5-(trifluoromethyl)benzoic acid | Electrophilic partner providing the aromatic scaffold. | google.com |
| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophilic partner, source of the ethynyl group. | researchgate.netscielo.br |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst facilitating the oxidative addition and reductive elimination steps. | libretexts.org |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst that forms a copper acetylide intermediate, facilitating transmetalation. | bepls.com |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and often serves as the solvent. | libretexts.org |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Provides the reaction medium. | researchgate.net |
Copper-Mediated Transformations
Copper plays a pivotal, albeit often co-catalytic, role in the synthesis of this compound, primarily within the framework of the Sonogashira reaction. beilstein-journals.org The mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. wikipedia.org
In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base. This deprotonates the alkyne and forms a copper(I) acetylide intermediate. This copper acetylide is a key species that is more reactive than the terminal alkyne itself. beilstein-journals.org It then undergoes transmetalation with the palladium(II) complex (formed after oxidative addition of the aryl halide to the palladium(0) catalyst), transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst. libretexts.org
While essential for the classic Sonogashira reaction, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), forming diynes as byproducts. To address this, copper-free Sonogashira variants have been developed. thalesnano.com These methods often require different ligands or reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex, but they represent an important modification for improving the cleanliness and efficiency of the synthesis.
Chemo- and Regioselective Synthesis of Complex Analogues
The synthesis of this compound is a prime example of regioselective synthesis, where functional groups are installed at specific positions on the aromatic ring. The 1,3,5-substitution pattern is dictated by the directing effects of the substituents. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. wikipedia.org This property is fundamental in the synthesis of the required halogenated precursor, ensuring the correct placement of the incoming groups.
The principles of regioselectivity can be further illustrated in the synthesis of more complex analogues starting from polyhalogenated benzenes. For instance, using a substrate like 1,3,5-tribromobenzene, it is possible to achieve selective mono-, di-, or tri-alkynylation through Sonogashira coupling by carefully controlling the stoichiometry of the alkyne and the reaction conditions. researchgate.netscielo.br A stepwise approach, where one bromine is selectively coupled, followed by purification and a second coupling with a different alkyne, allows for the creation of unsymmetrical, complex structures. This level of control is crucial for building libraries of related compounds for structure-activity relationship studies.
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. The synthesis of this compound, particularly via the Sonogashira reaction, has been adapted to incorporate more environmentally benign practices. researchgate.net
Key green chemistry considerations include:
Solvent Choice: Traditional Sonogashira reactions often use volatile and potentially toxic organic solvents like DMF or THF. Significant progress has been made in using greener solvents, most notably water. rsc.orgrsc.org The use of aqueous/organic biphasic systems or water with a phase-transfer catalyst can lead to high yields while simplifying product isolation and reducing environmental impact. digitellinc.com
Catalyst Efficiency and Recycling: A core principle of green chemistry is to minimize waste. In the context of metal-catalyzed reactions, this involves using catalysts with very high turnover numbers (TON) and turnover frequencies (TOF), allowing for extremely low catalyst loadings (ppm levels). bohrium.com Furthermore, the development of heterogeneous or immobilized catalysts allows for the easy separation of the catalyst from the reaction mixture and its subsequent reuse, which is both economically and environmentally advantageous. thalesnano.com
By integrating these green methodologies, the synthesis of this compound and its analogues can be performed more sustainably, aligning with the modern demands of chemical manufacturing.
Reactivity Profiles and Derivatization Strategies
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group of 3-ethynyl-5-(trifluoromethyl)benzoic acid readily undergoes typical transformations, providing access to a variety of important intermediates and final products.
Esterification Reactions and Their Applications
Esterification of this compound is a common transformation to protect the carboxylic acid, enhance solubility, or to create intermediates for further reactions. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can be employed.
A notable application is the synthesis of the methyl ester, 3-ethynyl-5-(trifluoromethyl)benzoate. This derivative serves as a key intermediate in the synthesis of pharmacologically active compounds. For instance, it can be synthesized from 3-bromo-5-(trifluoromethyl)benzoate via a Sonogashira coupling with a protected acetylene, followed by deprotection. Another example is the formation of the pentafluorophenyl ester, which is a highly activated ester used in subsequent amidation reactions. ossila.comcdu.edu.au
| Ester Derivative | Synthetic Method | Application |
| Methyl 3-ethynyl-5-(trifluoromethyl)benzoate | Reaction of the corresponding acyl chloride with methanol (B129727), or Sonogashira coupling of methyl 3-bromo-5-(trifluoromethyl)benzoate. ossila.comcdu.edu.au | Intermediate in the synthesis of antimalarial agents. ossila.comcdu.edu.au |
| Pentafluorophenyl 3-ethynyl-5-(trifluoromethyl)benzoate | Activation of the carboxylic acid with pentafluorophenol (B44920) and a coupling agent. ossila.com | Activated ester for amidation reactions. ossila.com |
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety can be readily converted to amides through various coupling methods. These reactions are crucial for the construction of biologically active molecules, including potential therapeutic agents. The use of standard peptide coupling reagents facilitates the formation of the amide bond with a wide range of amines.
In the synthesis of novel antimalarial compounds, this compound has been coupled with various amine-containing fragments. tcichemicals.com This is often achieved by first activating the carboxylic acid. Common coupling reagents used for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC) or benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), often in the presence of an additive like pentafluorophenol. tcichemicals.com These activated intermediates then readily react with primary or secondary amines to form the corresponding amides. tcichemicals.com
Transformation to Acyl Halides and Anhydrides as Synthetic Intermediates
For enhanced reactivity in acylation reactions, this compound can be converted to its corresponding acyl halide, typically the acyl chloride. This transformation is readily achieved by treatment with reagents such as thionyl chloride (SOCl₂), phosphorous oxychloride (POCl₃), or oxalyl chloride ((COCl)₂). tcichemicals.com The resulting 3-ethynyl-5-(trifluoromethyl)benzoyl chloride is a highly reactive intermediate that can be used in a variety of nucleophilic substitution reactions, including the formation of esters and amides under milder conditions than direct coupling methods. cdu.edu.autcichemicals.com
While the direct synthesis and isolation of 3-ethynyl-5-(trifluoromethyl)benzoic anhydride (B1165640) has not been extensively documented in readily available literature, anhydrides of structurally similar benzoic acids, such as 3,5-bis(trifluoromethyl)benzoic anhydride, are utilized as powerful dehydrating reagents in esterification reactions. This suggests that 3-ethynyl-5-(trifluoromethyl)benzoic anhydride, if formed, would be a potent acylating agent. General methods for anhydride formation from carboxylic acids include dehydration reactions using strong dehydrating agents or the reaction of an acyl halide with a carboxylate salt. researchgate.net
Reactions at the Ethynyl (B1212043) Functional Group
The terminal alkyne of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Click Chemistry Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne functionality makes this compound an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by reacting the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. This methodology is widely employed in drug discovery, chemical biology, and materials science for the facile conjugation of different molecular fragments. While specific examples detailing the use of this compound in CuAAC are not prevalent in the searched literature, its structure is well-suited for such transformations.
Molecular Structure, Conformation, and Intermolecular Interactions
Conformational Analysis of 3-Ethynyl-5-(trifluoromethyl)benzoic Acid and its Derivatives
The conformation of this compound is largely planar due to the rigid benzene (B151609) ring. The primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the plane of the phenyl ring. Computational studies and crystal structure analyses of similar benzoic acid derivatives reveal that the energy barrier for this rotation is relatively low. However, in the solid state, the conformation is often locked into a specific orientation due to intermolecular interactions.
In derivatives where the core structure is modified, conformational possibilities can increase. For example, the introduction of flexible side chains or the replacement of the ethynyl (B1212043) group with a bulkier substituent can lead to a wider range of stable conformers. The interplay between the electron-withdrawing trifluoromethyl group and the π-system of the ethynyl and phenyl groups influences the electronic distribution and, consequently, the preferred molecular geometry. Studies on related fluorinated benzoic acid derivatives show that the fluorine atoms can significantly impact lipophilicity and binding affinities in larger assemblies. ossila.com
Molecular Packing and Hydrogen Bonding Networks in Crystalline Structures
In the crystalline state, benzoic acid derivatives typically form robust hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. This creates a characteristic supramolecular synthon that is a recurring motif in crystal engineering. For this compound, this dimerization is expected to be a dominant feature of its molecular packing.
| Interaction Type | Participating Groups | Typical Distance/Geometry | Influence on Packing |
|---|---|---|---|
| O-H···O Hydrogen Bond | Carboxylic acid dimers | O···O distance of ~2.6 Å | Primary driving force for dimerization |
| π-π Stacking | Aromatic rings | Interplanar distance of 3.3-3.8 Å | Formation of columnar or layered structures |
| C-H···F Weak Hydrogen Bond | Aryl C-H and CF3 group | Variable | Directional control of packing |
| C-H···π Interaction | Ethynyl C-H and aromatic ring | Variable | Stabilization of layered arrangements |
Coordination Chemistry: Role as a Ligand in Metal Complexes and Metal-Organic Frameworks (MOFs)
The deprotonated form of this compound, the carboxylate, is an excellent ligand for coordinating with metal ions to form metal complexes and, most notably, metal-organic frameworks (MOFs). The carboxylate group can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging, which allows for the formation of diverse network topologies.
The rigid and linear nature of the ethynyl group, combined with the steric bulk of the trifluoromethyl group, provides directional control during the self-assembly of MOFs. These functional groups line the pores of the resulting frameworks, tuning their chemical environment, porosity, and potential for specific applications such as gas storage or catalysis. The synthesis of fluorinated MOFs has demonstrated that ligands containing fluoro- or trifluoromethyl groups can lead to novel structures with interesting properties. rsc.org The design of MOFs often relies on the principle of using specific ligands to connect metal-based secondary building units (SBUs) into predictable, extended networks. nih.govresearchgate.net
Supramolecular Chemistry and Self-Assembly of Related Architectures
The principles of supramolecular chemistry govern the self-assembly of this compound into well-defined, non-covalent architectures. The formation of hydrogen-bonded carboxylic acid dimers is a prime example of programmed self-assembly leading to a discrete supramolecular species.
In the context of larger assemblies, such as those formed on surfaces, molecules with similar functionalities have been shown to create extensive two-dimensional networks. For instance, benzene-1,3,5-triyl-tribenzoic acid, another carboxylic acid derivative, forms honeycomb networks on silver surfaces through hydrogen bonding. mpg.de The specific geometry and functionalization of this compound make it a candidate for forming analogous 2D supramolecular patterns. The interplay of hydrogen bonding, π-π stacking, and potentially halogen-related interactions (involving the CF3 group) dictates the final, thermodynamically favored supramolecular structure.
Solvent Effects on Molecular Conformation and Reactivity
The choice of solvent can significantly influence the conformation and reactivity of this compound. In solution, polar solvents can solvate the carboxylic acid group, potentially disrupting the formation of strong dimers that are prevalent in the solid state or in nonpolar solvents. This can affect the molecule's effective shape and the availability of its hydrogen-bonding sites for further reactions or assembly.
The reactivity of the carboxylic acid and ethynyl groups can also be modulated by the solvent. For instance, in coordination reactions to form MOFs, the solvent can play a role as a templating agent or even become incorporated into the final structure. The solubility of the molecule, which is critical for crystal growth and self-assembly studies, is highly dependent on the solvent's polarity and its ability to interact with the different functional groups of the molecule. While specific studies on the solvent effects for this exact compound are not widely available, research on similar organic molecules provides a basis for understanding these fundamental interactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 3-ethynyl-5-(trifluoromethyl)benzoic acid, such studies would provide valuable insights into its electronic structure, stability, and reactivity.
DFT studies would be a powerful tool to determine the optimized geometry of this compound in its ground state. This would involve calculating key bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, dipole moment, and electrostatic potential could be mapped to identify regions of electrophilicity and nucleophilicity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would also be calculated to estimate the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
This table is for illustrative purposes only, as specific data is not available in the current literature.
Computational methods can predict various spectroscopic signatures of a molecule, which can aid in its experimental characterization. For this compound, theoretical calculations could generate a predicted infrared (IR) spectrum by calculating its vibrational frequencies. Each vibrational mode could be assigned to specific molecular motions, such as the stretching of the C≡C triple bond of the ethynyl (B1212043) group, the C=O of the carboxylic acid, and the C-F bonds of the trifluoromethyl group. Similarly, Time-Dependent DFT (TD-DFT) could be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the energies and nature of its electronic transitions.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ethynyl (C≡C) | Stretch | Data not available |
| Carboxylic Acid (C=O) | Stretch | Data not available |
| Trifluoromethyl (C-F) | Symmetric Stretch | Data not available |
| Trifluoromethyl (C-F) | Asymmetric Stretch | Data not available |
This table is for illustrative purposes only, as specific data is not available in the current literature.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a crucial tool for investigating the step-by-step mechanisms of chemical reactions. For reactions involving this compound, these methods could uncover the intricate details of bond-breaking and bond-forming processes.
To understand the kinetics of a reaction, it is essential to identify and characterize the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for determining the activation energy of the reaction, which dictates the reaction rate.
By mapping the potential energy surface, computational chemistry can trace the entire reaction pathway from reactants to products, passing through any transition states and intermediates. This analysis provides a detailed narrative of the reaction mechanism, revealing the feasibility of different pathways and explaining the observed product distribution.
Molecular Dynamics Simulations: Dynamic Behavior and Conformational Space
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their environment.
An MD simulation of this compound would reveal its conformational landscape by exploring the different spatial arrangements of its atoms over time. This would be particularly interesting for understanding the rotational freedom around the single bonds connecting the ethynyl and carboxylic acid groups to the benzene (B151609) ring. Such simulations could also be used to study the molecule's interactions with solvent molecules or its binding behavior within a biological target, such as an enzyme's active site.
Prediction of Acid-Base Properties (pKa) and Related Parameters
The acid-base properties of a molecule, particularly its acid dissociation constant (pKa), are fundamental to understanding its chemical behavior and reactivity. For this compound, computational methods provide a powerful tool for predicting its pKa value and offering insights into the electronic effects of its substituents. While direct experimental determination remains the gold standard, in silico predictions offer a rapid and cost-effective means of estimation, guiding further experimental work.
Computational approaches to pKa prediction for benzoic acid derivatives typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), and Quantitative Structure-Property Relationship (QSPR) models. These methods evaluate the stability of the acidic proton and its corresponding carboxylate anion. The presence of both the ethynyl and trifluoromethyl groups on the benzoic acid ring is expected to significantly influence its acidity compared to unsubstituted benzoic acid.
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect withdraws electron density from the aromatic ring and, consequently, from the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion, thereby increasing the acidity of the benzoic acid and lowering its pKa value. Similarly, the ethynyl group (-C≡CH) is also considered to be electron-withdrawing, further contributing to the stabilization of the carboxylate anion. The combined electron-withdrawing effects of these two substituents are anticipated to make this compound a stronger acid than benzoic acid itself.
Hypothetical pKa values and related computational parameters for this compound, based on the known effects of its substituents, are presented in the interactive table below. These values are illustrative and would require specific computational studies on the molecule for validation.
Interactive Data Table: Predicted Acid-Base Properties
| Compound | Predicted pKa | Method | Key Influencing Factors |
| Benzoic Acid | 4.20 (experimental) | - | Reference compound |
| 3-(Trifluoromethyl)benzoic acid | ~3.7-3.9 | DFT, QSPR | Strong electron-withdrawing -CF3 group |
| 3-Ethynylbenzoic acid | ~3.8-4.0 | DFT, QSPR | Electron-withdrawing -C≡CH group |
| This compound | ~3.4-3.6 | DFT, QSPR | Combined electron-withdrawing effects of -CF3 and -C≡CH |
In Silico Approaches for Molecular Design and Scaffold Optimization
The unique structural and electronic features of this compound make it an interesting scaffold for in silico molecular design and optimization in various fields, particularly in medicinal chemistry and materials science. Computational tools can be employed to explore the potential of this molecule as a building block for larger, more complex structures with desired properties.
In the context of drug discovery, molecular docking simulations can be used to predict the binding affinity and orientation of derivatives of this compound within the active site of a biological target. The trifluoromethyl group is often favored in drug design for its ability to enhance metabolic stability and binding affinity. The ethynyl group provides a rigid linker and a site for further chemical modification through reactions such as click chemistry. Computational methods can guide the design of derivatives by suggesting modifications to the core scaffold that would optimize interactions with a target protein.
Pharmacophore modeling is another in silico approach where the essential features of this compound required for a specific biological activity can be identified. This model can then be used to search virtual libraries for other molecules that fit the pharmacophore, or to design new molecules with improved properties.
For materials science applications, computational chemistry can predict the electronic and photophysical properties of polymers or other materials incorporating the this compound moiety. DFT calculations, for instance, can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic behavior of organic materials.
The table below illustrates the potential applications of in silico methods for the design and optimization of scaffolds based on this compound.
Interactive Data Table: In Silico Design Applications
| In Silico Method | Application Area | Objective | Key Features of Scaffold |
| Molecular Docking | Medicinal Chemistry | Predict binding to target proteins | -CF3 for metabolic stability and binding; -C≡CH for rigid linker and modification |
| Pharmacophore Modeling | Drug Discovery | Identify key features for biological activity | Aromatic ring, H-bond donor/acceptor, hydrophobic features |
| DFT Calculations | Materials Science | Predict electronic and photophysical properties | Conjugated system, electron-withdrawing groups |
| QSAR | Agrochemicals/Toxicology | Predict biological activity or toxicity | Correlation of molecular descriptors with activity |
Advanced Research Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Organic Synthesis
3-Ethynyl-5-(trifluoromethyl)benzoic acid is a trifunctional molecule whose distinct reactive sites—the ethynyl (B1212043), carboxylic acid, and trifluoromethyl-substituted phenyl groups—make it a highly valuable building block in advanced organic synthesis. The interplay between the electron-withdrawing trifluoromethyl group and the versatile reactivity of the alkyne and carboxylic acid moieties allows for its strategic incorporation into a diverse range of complex molecular architectures.
Synthesis of Molecular Scaffolds for Structure-Activity Relationship (SAR) Studies
The generation of molecular libraries with systematic structural variations is fundamental to structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. nih.govnih.gov this compound serves as an exemplary scaffold for such studies due to its modifiable functional groups.
The carboxylic acid group provides a straightforward attachment point for forming amide or ester linkages with other molecules. For instance, analogous compounds like 3-fluoro-5-(trifluoromethyl)benzoic acid are readily employed in the synthesis of active pharmaceutical ingredients (APIs) through amination reactions. ossila.com This allows for the systematic exploration of how different substituents impact biological interactions.
The trifluoromethyl (-CF3) group is particularly significant in medicinal chemistry for its ability to enhance key properties such as metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile. mdpi.com The ethynyl group offers a point for further diversification. It can participate in a variety of coupling reactions, such as the Sonogashira coupling, or cycloadditions to introduce new ring systems, thereby expanding the chemical space explored in SAR studies.
Below is a table illustrating the roles of each functional group in the context of SAR studies.
| Functional Group | Role in SAR Studies | Example Reactions |
| Carboxylic Acid (-COOH) | Primary conjugation site for building molecular libraries. | Amide bond formation, Esterification |
| Ethynyl (-C≡CH) | Secondary diversification point for accessing novel analogues. | Sonogashira coupling, Click chemistry, Cycloaddition |
| Trifluoromethyl (-CF3) | Modulates physicochemical properties like lipophilicity and metabolic stability. | N/A (serves as a static modifier) |
Incorporation into Bioactive Small Molecule Analogues (excluding clinical efficacy)
Bioactive small molecules, often derived from natural products, are crucial tools in chemical biology and drug discovery. nih.govnih.gov The unique combination of functional groups in this compound allows it to be incorporated into analogues of existing bioactive molecules to probe or enhance their functions.
The trifluoromethyl group is a well-established bioisostere for other chemical groups and can significantly alter a molecule's binding affinity and cell permeability. mdpi.com By replacing, for example, a methyl or chloro group with a trifluoromethyl group, researchers can generate analogues with potentially modified biological activity profiles. For example, the synthesis of isatin (B1672199) derivatives containing a trifluoromethyl group has been explored for antiviral applications. mdpi.com
The terminal alkyne is particularly useful for its ability to undergo "click" chemistry reactions, providing a highly efficient and specific method for linking the benzoic acid core to other complex molecules or biomolecules. This strategy is often used to create chemical probes for studying biological targets. A related compound, 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid, is explicitly designed as a trifunctional building block for chemical probe synthesis, utilizing its alkyne tag for downstream applications after covalently modifying a biological target. sigmaaldrich.com
Development of Functional Materials and Fluorinated Polymers
The introduction of fluorine atoms into organic molecules can dramatically alter their material properties. The trifluoromethyl group in this compound makes it an attractive monomer for the development of specialized fluorinated polymers and functional materials with enhanced characteristics.
Monomer in Polymerization for Enhanced Properties (e.g., thermal, chemical resistance)
Fluorinated polymers are renowned for their high thermal stability, chemical inertness, and low surface energy. Incorporating trifluoromethyl groups into a polymer backbone can significantly enhance these properties. mdpi.com The this compound molecule can be utilized as a monomer in several ways.
The ethynyl group can undergo polymerization reactions, such as addition polymerization or cyclotrimerization, to form a highly cross-linked, rigid polymer network. The presence of the trifluoromethyl groups within this network would be expected to impart increased thermal stability and resistance to chemical degradation. The carboxylic acid group offers a further site for modification, such as conversion to an ester or amide, prior to or after polymerization, allowing for fine-tuning of the final material's properties.
Research Findings on Related Fluorinated Monomers
| Monomer Type | Polymer Property Enhancement |
|---|---|
| Trifluoromethyl-containing acrylates | Increased thermal stability, hydrophobicity |
| Ethynyl-terminated polyimides | High glass transition temperatures, enhanced mechanical strength |
Design of Optical and Electronic Materials
The electronic properties of this compound, arising from its aromatic ring, alkyne conjugation, and the potent electron-withdrawing nature of the -CF3 group, make it a candidate for designing novel optical and electronic materials. The introduction of 3,5-bis(trifluoromethyl)benzene derivatives into nonlinear optical chromophores has been shown to improve electro-optic activity by helping to suppress intermolecular dipole-dipole interactions. nih.gov
The conjugated π-system spanning the phenyl ring and the ethynyl group can be extended through chemical reactions, such as Sonogashira coupling, to create larger conjugated systems with tailored electronic and photophysical properties. Such materials could find potential applications in fields like organic light-emitting diodes (OLEDs) or organic photovoltaics. The trifluoromethyl group can help tune the energy levels (HOMO/LUMO) of the material and often improves the solubility and processing characteristics of the resulting materials.
Role in Catalysis and Asymmetric Synthesis
While this compound is not itself a catalyst, it serves as a valuable precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. Asymmetric synthesis is critical in the pharmaceutical industry for producing single-enantiomer drugs, as different enantiomers can have vastly different biological effects. nih.gov
The benzoic acid functionality can be readily coupled to chiral amines or alcohols to form chiral amides or esters. These new structures can then act as ligands that coordinate to a metal center, creating a chiral environment that directs a catalytic reaction to favor the formation of one enantiomer over the other. The rigidity of the aromatic ring and the steric and electronic influence of the trifluoromethyl and ethynyl groups can play a crucial role in the efficacy and selectivity of such a catalyst. For example, the asymmetric reduction of ketones like 3,5-bis(trifluoromethyl) acetophenone (B1666503) is a key step in producing chiral intermediates for pharmaceuticals, highlighting the importance of creating chiral environments around trifluoromethyl-substituted phenyl rings. researchgate.net
The ethynyl group also offers a handle for attaching the molecule to a larger catalytic framework or a solid support, facilitating catalyst recovery and reuse. The synthesis of complex chiral molecules often relies on building blocks that can be elaborated stereoselectively, and this compound provides multiple points for such transformations. mdpi.comntnu.edu.tw
As a Chiral Auxiliary or Ligand Precursor
No data available in the scientific literature.
Acid Catalysis in Organic Transformations
No data available in the scientific literature.
Probes for Chemical Biology and Molecular Recognition Studies (in vitro)
No data available in the scientific literature.
Design of Molecular Probes for Target Engagement
No data available in the scientific literature.
Studies on Ligand-Protein Binding Affinity and Molecular Docking
No data available in the scientific literature.
Emerging Trends and Future Research Prospects
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Planning and Molecular Design
Exploration of Novel Reactivity and Unprecedented Transformations of the Compound
The ethynyl (B1212043) and trifluoromethyl groups of 3-ethynyl-5-(trifluoromethyl)benzoic acid offer a rich landscape for exploring novel chemical reactions. organic-chemistry.org Terminal alkynes are known to participate in a wide array of transformations, and ongoing research continues to uncover unprecedented reactivity. organic-chemistry.orgau.dk For instance, recent studies have demonstrated novel silver-catalyzed multicomponent reactions that directly transform terminal alkynes into valuable amidine structures. organic-chemistry.org The application of such innovative catalytic systems to this compound could lead to the synthesis of novel compound libraries with potential applications in medicinal chemistry and materials science.
The trifluoromethyl group, while imparting desirable properties, can also influence the reactivity of the molecule in unexpected ways. advanceseng.cominnospk.com Research into the activation of C-F bonds, traditionally considered highly stable, is an emerging area. Brønsted acid-mediated C-F bond activation has been shown to facilitate inter- and intramolecular arylation of trifluoromethylated arenes. cas.cn Exploring similar transformations with this compound could open up new avenues for creating complex molecular architectures. Furthermore, the catalytic activation of C-H bonds is another frontier in organic synthesis, and applying these methods to the aromatic ring of the compound could enable regioselective functionalization. nih.govethz.ch
Sustainable and Environmentally Benign Synthesis Approaches
The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. researchgate.net This has spurred research into "green chemistry" approaches for the synthesis of important chemical building blocks. For benzoic acid and its derivatives, traditional manufacturing processes often rely on petroleum-based starting materials and harsh reaction conditions. researchgate.net Future research will likely focus on developing synthetic routes to this compound that utilize renewable feedstocks and greener reaction media. For example, methods for synthesizing benzoic acid from glucose-derived materials have been reported. escholarship.org
Flow chemistry is another key technology that is enabling more sustainable chemical production. acs.orgacs.orgresearchgate.net By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and reduce waste. acs.orgrsc.org The development of a continuous flow process for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process. acs.orguc.pt Additionally, the use of photocatalysis and electrochemical methods for trifluoromethylation reactions is a promising area of research for developing more environmentally benign synthetic protocols. researchgate.net
Expansion into Optoelectronic Materials and Advanced Functional Polymers
The unique electronic properties conferred by the trifluoromethyl and ethynyl groups make this compound a promising monomer for the synthesis of advanced functional polymers. advanceseng.comrsc.orgacs.org The incorporation of trifluoromethyl groups into polymer backbones can enhance solubility, thermal stability, and introduce low dielectric constants. acs.orgresearchgate.net These properties are highly desirable for applications in microelectronics and optoelectronic devices.
The alkyne functionality provides a versatile handle for polymerization through various methods, including metathesis and click chemistry. numberanalytics.comnumberanalytics.com This allows for the creation of polymers with well-defined structures and tailored properties. numberanalytics.com For example, alkyne-based polymers are being explored for their potential in energy storage devices, biomedical implants, and as fluorescent probes for ion detection. numberanalytics.commdpi.comrsc.org The synthesis of polymers from this compound could lead to new materials with unique optical and electronic properties, suitable for applications in polymer solar cells, light-emitting diodes, and sensors. rsc.orgmdpi.com
The table below summarizes the potential impact of the trifluoromethyl and ethynyl groups on polymer properties:
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The diverse functionality of this compound makes it an ideal platform for interdisciplinary research. At the interface of organic chemistry and materials science, this compound can be used to create novel polymers and functional materials with applications in electronics and surface engineering. rsc.orgpccl.atnimte.ac.cnox.ac.uk The ability to tune the properties of these materials through chemical modification opens up a wide range of possibilities for creating "smart" materials that respond to external stimuli.
In the realm of chemical biology, the alkyne group can serve as a "bio-orthogonal" handle, allowing for the specific labeling of biomolecules in complex biological systems. This has significant implications for drug discovery and diagnostics. The trifluoromethyl group is a common motif in pharmaceuticals, enhancing metabolic stability and binding affinity. advanceseng.commdpi.combeilstein-journals.org Therefore, derivatives of this compound could be explored as new therapeutic agents or as probes to study biological processes. The synthesis of novel benzoic acid derivatives as multitarget inhibitors for diseases like Alzheimer's is an active area of research. sci-hub.se
Q & A
Q. What synthetic methodologies are typically employed for preparing 3-Ethynyl-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves functionalizing a pre-existing benzoic acid scaffold. For example, trifluoromethyl groups can be introduced via halogen exchange (e.g., using CF₃Cu reagents) or directed ortho-metalation strategies. Ethynyl groups are often added via Sonogashira coupling between aryl halides and terminal alkynes. Optimization includes:
- Catalyst selection : Palladium/copper systems for cross-coupling efficiency .
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Purification : Recrystallization from ethanol or dimethylformamide (DMF) to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR.
- FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for purity assessment .
Q. How should researchers handle solubility challenges during experimental workflows?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, followed by dilution with water for precipitation.
- pH adjustment : Deprotonate the carboxylic acid with NaHCO₃ (pH ~8–9) to enhance aqueous solubility .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during X-ray structure refinement?
- Methodological Answer :
- Software tools : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to adjust thermal parameters and occupancy .
- Validation : Cross-check with Mercury’s visualization tools to identify outliers in bond geometry or electron density maps .
- Data merging : Compare multiple datasets to rule out twinning or radiation damage artifacts .
Q. What strategies are recommended for studying the compound’s potential as an enzyme inhibitor in pharmacological research?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., cyclooxygenase analogs) .
- In vitro assays : Conduct competitive inhibition assays with fluorogenic substrates, monitoring IC₅₀ values under physiological pH (7.4) .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., ester or amide analogs) to correlate substituent effects with activity .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) for alkyne participation in click chemistry.
- Solvent effects : Include PCM models to simulate reaction kinetics in DMF or THF.
- Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported melting points or spectral data across studies?
- Methodological Answer :
- Replicate conditions : Ensure identical instrumentation (e.g., DSC for melting points) and calibration standards.
- Impurity analysis : Use HPLC to detect trace byproducts (e.g., unreacted alkyne precursors) that may depress melting points .
- Collaborative verification : Share samples with independent labs for cross-validation .
Q. What steps mitigate decomposition during long-term storage of this compound?
- Methodological Answer :
- Storage conditions : Keep in amber vials at –20°C under argon to prevent oxidation of the ethynyl group.
- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .
Experimental Design
Q. How to design a kinetic study for the compound’s acid-catalyzed esterification?
- Methodological Answer :
- Reaction monitoring : Use in-situ IR to track carbonyl (C=O) peak shifts in real-time.
- Variable control : Adjust pKa of the catalyst (e.g., H₂SO₄ vs. TsOH) and measure rate constants via pseudo-first-order kinetics.
- Quenching : Halt reactions at intervals with ice-cold NaHCO₃ and quantify yields via GC-FID .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
